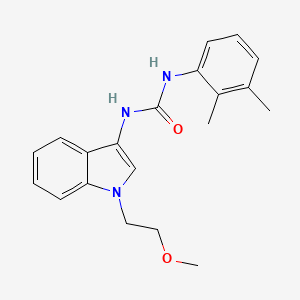

1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

The compound 1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative characterized by two key substituents:

- Substituent A: A 2,3-dimethylphenyl group, contributing steric bulk and moderate hydrophobicity.

While direct experimental data for this compound (e.g., synthesis yield, biological activity) are unavailable in the provided evidence, its structural features can be compared to related urea derivatives documented in recent literature.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-7-6-9-17(15(14)2)21-20(24)22-18-13-23(11-12-25-3)19-10-5-4-8-16(18)19/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAGRMYTFDGEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2,3-dimethylaniline with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with alcohol or amine functional groups.

Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Solubility :

- The target compound’s 2-methoxyethyl group on the indole moiety likely enhances solubility compared to analogs with purely hydrophobic substituents (e.g., 3,4-dimethylphenyl in 6n ).

- Halogenated derivatives, such as the 3,4-dichlorophenyl group in , exhibit higher molecular weights and increased electronegativity, which may influence receptor binding but reduce solubility.

Steric and Electronic Modifications: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance compared to para-substituted phenyl groups (e.g., 4-cyanophenyl in 6l and 6n ). This could affect molecular conformation or binding pocket interactions. Electron-withdrawing groups (e.g., cyano in 6l ) contrast with the electron-donating methoxyethyl group in the target compound, suggesting divergent electronic profiles.

Structural Complexity :

- The benzodiazepine-containing urea derivative () has a significantly higher molecular weight (412.49) due to its fused heterocyclic ring system, which may confer distinct pharmacological properties but complicate synthesis.

Biological Activity

1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound classified as a urea derivative. Its unique structure, which combines a dimethylphenyl group and an indole moiety linked through a urea functional group, positions it as a subject of interest in various fields, including medicinal chemistry and pharmacology. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The IUPAC name for the compound is 1-(2,3-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea . The molecular formula is , with a molecular weight of approximately 351.42 g/mol. The compound's structure is critical in determining its biological activity and interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| HT-29 (Colon Cancer) | 12.7 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses both antibacterial and antifungal activities, making it a candidate for further development in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The urea moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The indole structure is known to interact with various receptors involved in cellular signaling pathways, potentially altering their activity.

- Cell Cycle Regulation : The compound may affect the expression of genes involved in cell cycle control, leading to growth arrest in cancer cells.

Study on Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone, supporting the potential for clinical applications in oncology.

Study on Antimicrobial Activity

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics, especially given the increasing resistance observed in common pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.